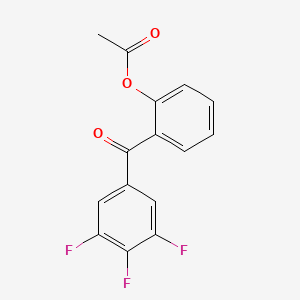

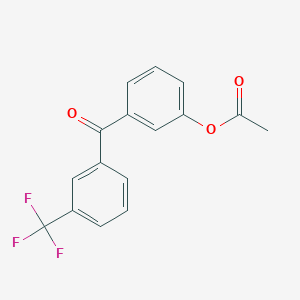

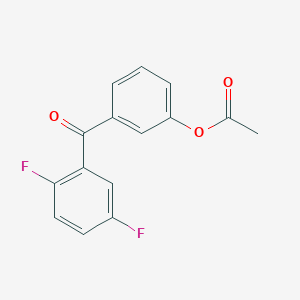

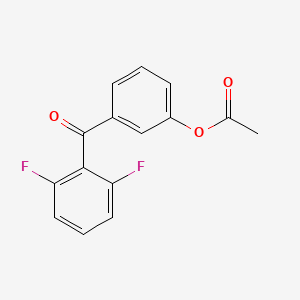

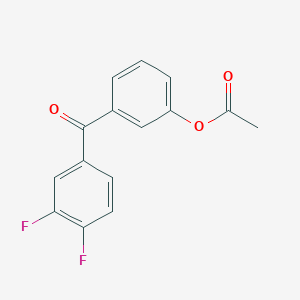

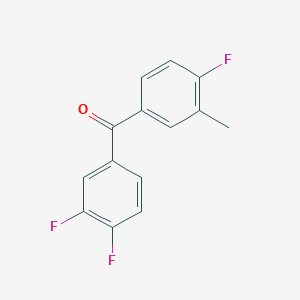

3,4,4'-Trifluoro-3'-methylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,4'-Trifluoro-3'-methylbenzophenone, also known as TMK or TMK-3, is a chemical compound with the molecular formula C15H11F3O. It is a yellow crystalline solid that is widely used in scientific research applications. TMK-3 is synthesized through various methods, and it has been found to have several biochemical and physiological effects.

Scientific Research Applications

Fluorinated Building Blocks in Chemistry

Trifluoromethyl groups, like those in 3,4,4'-Trifluoro-3'-methylbenzophenone, are utilized in fluorous chemistry for synthesizing various compounds. Kysilka et al. (2008) explored triflates derived from highly fluorinated building blocks, demonstrating their application in creating fluorous ionic liquids and intermediates for fluorous carbenes (Kysilka et al., 2008).

Polymer Chemistry

Banerjee et al. (2009) synthesized hyperbranched poly(arylene ether)s using a new trifluoromethyl-activated trifluoro monomer, highlighting the influence of trifluoromethyl groups on polymer properties like molecular weight and thermal stability (Banerjee et al., 2009).

Photophysical and Photochemical Reactions

Ma et al. (2013) investigated the photophysical and photochemical behaviors of 3-methylbenzophenone and 4-methylbenzophenone, revealing insights into how the structural positioning impacts their reactivity and properties, which can be extrapolated to similar compounds like 3,4,4'-Trifluoro-3'-methylbenzophenone (Ma et al., 2013).

Exploration in Organic Synthesis

Li-jun (2012) explored the synthesis of derivatives from benzophenones, highlighting the versatility of these compounds in various chemical reactions and their potential applications in creating new molecules and materials (Zhao Li-jun, 2012).

Analyzing Molecular Properties

Silva et al. (2006) conducted studies on the enthalpies of formation of methylbenzophenones, providing fundamental insights into the thermodynamic properties of benzophenone derivatives. This research can be foundational in understanding the properties of related compounds like 3,4,4'-Trifluoro-3'-methylbenzophenone (Silva et al., 2006).

Corrosion Inhibition Studies

Boutouil et al. (2020) synthesized new heterocyclic compounds from the triazole derivative family, which included methylbenzophenone derivatives. Their research focused on the potential of these compounds as corrosion inhibitors, demonstrating another application area for benzophenone derivatives (Boutouil et al., 2020).

properties

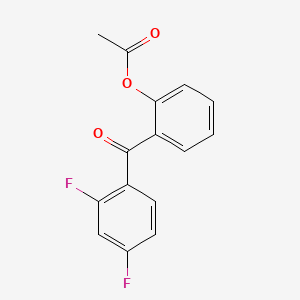

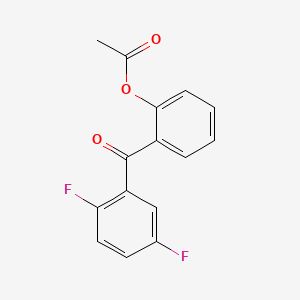

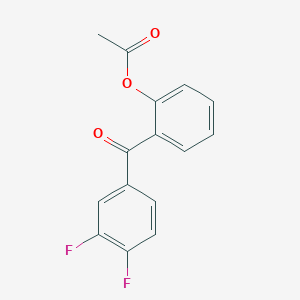

IUPAC Name |

(3,4-difluorophenyl)-(4-fluoro-3-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O/c1-8-6-9(2-4-11(8)15)14(18)10-3-5-12(16)13(17)7-10/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJQNHOGMPEOIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC(=C(C=C2)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,4'-Trifluoro-3'-methylbenzophenone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.